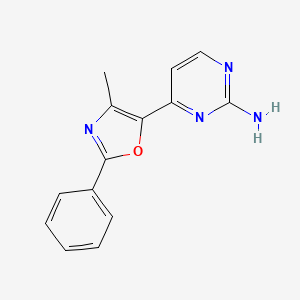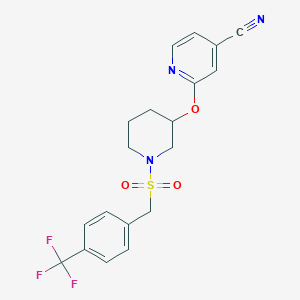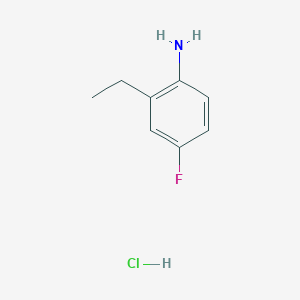![molecular formula C21H17N5O5 B2913545 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207051-48-6](/img/structure/B2913545.png)
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H17N5O5 and its molecular weight is 419.397. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurodegenerative Diseases: Kainate Receptor Blockade
Background: Blockade of kainate receptors is an emerging strategy for treating neurodegenerative diseases, including Parkinson’s disease and epilepsy. Non-competitive antagonists of kainate receptors are particularly promising due to their expected safety profile.
Application: The compound serves as an intermediate in the synthesis of hypoxanthine derivatives designed as non-competitive antagonists of kainate GluK1/GluK2 receptors. These receptors play a crucial role in excitatory neurotransmission and synaptic plasticity. By modulating kainate receptor activity, this compound may contribute to novel therapeutic approaches for neurodegenerative conditions .
Antioxidant and Antibacterial Properties
Background: The compound’s structure suggests potential bioactivity beyond its role as a receptor antagonist. Let’s explore its other applications.
Application: Researchers have synthesized a series of related compounds (including this one) and evaluated their antioxidant and antibacterial activities. Preliminary studies indicate that these 6-oxo-1,6-dihydropyrimidin-5-carboxamides exhibit promising in vitro antioxidant properties. Additionally, they may have antibacterial effects, making them interesting candidates for further investigation .
Regiospecific Hydroxylation
Background: Microbial transformations can lead to valuable chemical intermediates.
Application: Alcaligenes faecalis, when grown on pyridine-2-carboxylic acid, induces regiospecific hydroxylation, converting it to 6-oxo-1,6-dihydropyridine-2-carboxylic acid. This transformation occurs on a preparative scale and highlights the compound’s potential as a precursor in organic synthesis .
Structural Insights
Background: Understanding the crystal structure provides valuable insights.
Application: Detailed X-ray studies of the title compound confirm its reaction course. It crystallizes in the triclinic P-1 space group, with two independent molecules (A and B) and a DMF solvent molecule in the asymmetric unit. These structural details aid in designing derivatives and optimizing their properties .
Reactivity Assessment
Background: The HOMO-LUMO gap informs us about the compound’s reactivity.
Application: The relatively low value of the HOMO-LUMO gap suggests that the studied compound is reactive. Researchers can leverage this information to fine-tune its chemical behavior and tailor its applications .
Theoretical Computations
Background: Theoretical calculations complement experimental data.
Application: The compound’s IR and NMR spectra, along with theoretical computations, provide a comprehensive understanding of its behavior. Researchers can use this data to guide further investigations and optimize its properties .
特性
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-2-13-9-19(27)24-21(22-13)26-18(10-14(25-26)15-4-3-7-29-15)23-20(28)12-5-6-16-17(8-12)31-11-30-16/h3-10H,2,11H2,1H3,(H,23,28)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUVVKCZNFUAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)
![Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine](/img/structure/B2913463.png)
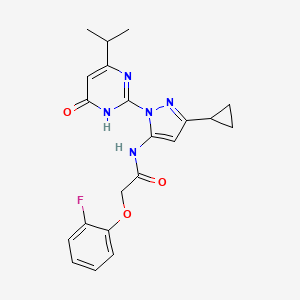
![5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2913468.png)
![N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2913469.png)
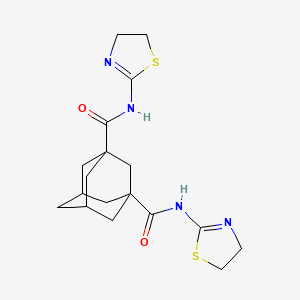
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2913473.png)
![Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride](/img/structure/B2913475.png)

